(3,3-Difluorocyclohexyl)methanesulfonyl chloride (3,3-Difluorocyclohexyl)methanesulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1691933-77-3
VCID: VC2900189
InChI: InChI=1S/C7H11ClF2O2S/c8-13(11,12)5-6-2-1-3-7(9,10)4-6/h6H,1-5H2
SMILES: C1CC(CC(C1)(F)F)CS(=O)(=O)Cl
Molecular Formula: C7H11ClF2O2S
Molecular Weight: 232.68 g/mol

(3,3-Difluorocyclohexyl)methanesulfonyl chloride

CAS No.: 1691933-77-3

Cat. No.: VC2900189

Molecular Formula: C7H11ClF2O2S

Molecular Weight: 232.68 g/mol

* For research use only. Not for human or veterinary use.

(3,3-Difluorocyclohexyl)methanesulfonyl chloride - 1691933-77-3

Specification

CAS No. 1691933-77-3
Molecular Formula C7H11ClF2O2S
Molecular Weight 232.68 g/mol
IUPAC Name (3,3-difluorocyclohexyl)methanesulfonyl chloride
Standard InChI InChI=1S/C7H11ClF2O2S/c8-13(11,12)5-6-2-1-3-7(9,10)4-6/h6H,1-5H2
Standard InChI Key QSPHSERFSNKLAW-UHFFFAOYSA-N
SMILES C1CC(CC(C1)(F)F)CS(=O)(=O)Cl
Canonical SMILES C1CC(CC(C1)(F)F)CS(=O)(=O)Cl

Introduction

(3,3-Difluorocyclohexyl)methanesulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. It is characterized by its molecular formula C₇H₁₁ClF₂O₂S and CAS number 1691933-77-3 . This compound is a key intermediate in organic synthesis, particularly in the preparation of sulfonamides, which are important in medicinal chemistry due to their potential biological activities.

Chemical Reactivity

  • Reactivity: Sulfonyl chlorides are highly reactive towards nucleophiles, such as amines and alcohols, forming sulfonamides and sulfonates, respectively .

  • Safety: Causes severe skin burns and eye damage, and may cause respiratory irritation .

Synthesis

The synthesis of (3,3-Difluorocyclohexyl)methanesulfonyl chloride typically involves the reaction of (3,3-difluorocyclohexyl)methanesulfonic acid with chlorinating agents like thionyl chloride or phosgene, similar to the synthesis of methanesulfonyl chloride .

Applications

  • Pharmaceuticals: Sulfonamides derived from sulfonyl chlorides are used in the development of drugs targeting various diseases, including depression and cancer.

  • Organic Synthesis: Used as intermediates in the synthesis of complex organic molecules.

Biological Activities

  • Receptor Modulation: Compounds derived from (3,3-Difluorocyclohexyl)methanesulfonyl chloride may modulate biological receptors involved in neurochemical signaling pathways.

  • Therapeutic Interventions: Potential applications in treating conditions related to mood regulation and cellular growth control.

Chemical Stability

  • pH Stability: Generally stable under different pH conditions, making it suitable for various synthetic pathways without significant degradation.

Hazards

  • Toxicity: Highly corrosive and may cause severe skin burns and eye damage .

  • Respiratory Irritation: May cause respiratory irritation upon inhalation .

Handling Precautions

  • Protective Equipment: Use protective gloves, goggles, and a mask when handling.

  • Storage Conditions: Store in a cool, dry place away from moisture and incompatible substances.

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